molecular formula C14H10F2O2 B566950 3-Fluoro-4-(3-fluoro-4-methylphenyl)benzoic acid CAS No. 1261893-04-2

3-Fluoro-4-(3-fluoro-4-methylphenyl)benzoic acid

Cat. No.: B566950
CAS No.: 1261893-04-2
M. Wt: 248.229
InChI Key: WHEWBRDYJWPYHK-UHFFFAOYSA-N
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Description

3-Fluoro-4-(3-fluoro-4-methylphenyl)benzoic acid is an organic compound . It is a white to light yellow crystal powder . It is used in the synthesis of cyclooxygenase selective and orally active anti-inflammatory agents. It was also used to prepare benzamide derivatives as Bcr-Abl kinase inhibitors .


Synthesis Analysis

The synthesis of this compound can be achieved from 4-Bromo-2-fluorotoluene and Carbon dioxide .


Molecular Structure Analysis

The molecular weight of this compound is 230.24 . The IUPAC name is 2-fluoro-3’-methyl [1,1’-biphenyl]-4-carboxylic acid . The InChI Code is 1S/C14H11FO2/c1-9-3-2-4-10 (7-9)12-6-5-11 (14 (16)17)8-13 (12)15/h2-8H,1H3, (H,16,17) .


Physical and Chemical Properties Analysis

The compound is a white to light yellow crystal powder . It has a molecular weight of 230.24 . The compound’s InChI Code is 1S/C14H11FO2/c1-9-3-2-4-10 (7-9)12-6-5-11 (14 (16)17)8-13 (12)15/h2-8H,1H3, (H,16,17) .

Scientific Research Applications

Synthetic Methods and Applications

A practical synthesis method for 2-Fluoro-4-bromobiphenyl, a key intermediate in manufacturing non-steroidal anti-inflammatory and analgesic materials, highlights the importance of developing efficient synthesis protocols for fluorinated compounds. Such methods could potentially be applied or adapted for synthesizing derivatives of 3-Fluoro-4-(3-fluoro-4-methylphenyl)benzoic acid, considering the structural similarities among fluorinated aromatic compounds (Qiu et al., 2009).

Fluorescent Chemosensors

Research on 4-Methyl-2,6-diformylphenol (DFP) based compounds, which can detect metal ions and various analytes, underlines the potential for developing fluorescent chemosensors from complex fluorinated compounds. This suggests that compounds like this compound could be explored for their chemosensory applications, especially in detecting environmental pollutants or in biomedical diagnostics (Roy, 2021).

Environmental Degradation and Toxicity

A comprehensive review of the degradation of acetaminophen by advanced oxidation processes reveals the complexity of environmental degradation pathways for pharmaceuticals and related compounds. This research area could be relevant for understanding the environmental behavior and potential degradation pathways of this compound, which might share similar challenges in terms of recalcitrance and by-product formation (Qutob et al., 2022).

Safety and Hazards

This chemical is considered hazardous. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye/face protection, and using only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

Similar compounds have been used in the synthesis of selective and orally active anti-inflammatory agents , suggesting potential targets could be enzymes or receptors involved in inflammation.

Mode of Action

The presence of the fluoride substituent in similar compounds has been noted to enable nucleophilic aromatic substitution , which could be a key interaction with its targets.

Biochemical Pathways

Based on the potential anti-inflammatory activity mentioned earlier , it could be inferred that it may influence pathways related to inflammation and immune response.

Pharmacokinetics

The presence of the carboxylic group in similar compounds is known to influence their bioavailability .

Result of Action

Based on the potential anti-inflammatory activity mentioned earlier , it could be inferred that it may have effects on cellular signaling and immune response.

Properties

IUPAC Name

3-fluoro-4-(3-fluoro-4-methylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O2/c1-8-2-3-9(6-12(8)15)11-5-4-10(14(17)18)7-13(11)16/h2-7H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHEWBRDYJWPYHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=C(C=C(C=C2)C(=O)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90689282
Record name 2,3'-Difluoro-4'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90689282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261893-04-2
Record name [1,1′-Biphenyl]-4-carboxylic acid, 2,3′-difluoro-4′-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261893-04-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3'-Difluoro-4'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90689282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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